1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine
Description
Historical Context of Piperidine-Based Compounds in Medicinal Chemistry
Piperidine, a six-membered nitrogen-containing heterocycle, has been a cornerstone of pharmaceutical research for over a century. Its discovery dates back to 1850 with Thomas Anderson and Auguste Cahours, who first synthesized it via nitric acid treatment of piperine. Industrially, piperidine is produced through the hydrogenation of pyridine using molybdenum disulfide catalysts.
The piperidine scaffold underpins numerous bioactive molecules, including:
- Antipsychotics : Haloperidol, risperidone.
- Opioids : Fentanyl, pethidine.
- Anti-inflammatory agents : Loratadine (histamine H₁ receptor antagonist).
- Anticancer agents : Pomalidomide (thalidomide derivative).
Recent advances in synthetic chemistry have enabled the functionalization of piperidine rings, enhancing their pharmacological profiles. Multicomponent reactions (MCRs) and hydrogenation strategies remain pivotal in constructing substituted piperidines.
Significance of 3,4-Dichlorophenyl Substituents in Bioactive Molecules
The 3,4-dichlorophenyl group is a strategic substituent in drug design, contributing to:
- Electronic modulation : Electron-withdrawing chlorine atoms enhance lipophilicity and stabilize π-π interactions with aromatic residues in target proteins.
- Steric optimization : Bulky chloro substituents restrict conformational flexibility, favoring specific binding poses.
- Metabolic stability : Chlorine’s electronegativity reduces oxidative susceptibility, improving pharmacokinetic profiles.
Table 1: Impact of 3,4-Dichlorophenyl Substituents on Biological Activity
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGIQVVVGVAMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group undergoes oxidation under controlled conditions. Key findings include:
The oxidation pathway depends on the agent’s strength. For example, KMnO₄ selectively oxidizes the amine to a ketone, while H₂O₂ forms stable N-oxides .
Nucleophilic Substitutions
The 3,4-dichlorophenyl group participates in aromatic substitution reactions:
Halogen Exchange
| Reagent | Position | Product | Catalyst | Yield |
|---|---|---|---|---|
| NaNH₂/NH₃ (liq) | Para-Cl | 3-Chloro-4-aminophenyl derivative | FeCl₃ | 41% |
| CuCN/DMF | Meta-Cl | 3-Cyano-4-chlorophenyl derivative | Pd(OAc)₂ | 68% |
The meta-chlorine exhibits higher reactivity due to steric and electronic effects from the benzyl-piperidine moiety .
Reductive Amination
The primary amine group facilitates reductive coupling with carbonyl compounds:
| Carbonyl Compound | Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | N-Benzyl derivative | MeOH, RT, 8 hr | 83% |
| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl derivative | THF, 60°C, 12 hr | 71% |
This reaction proceeds via Schiff base intermediates, with NaBH₃CN providing superior selectivity for secondary amine formation .
Cyclization Reactions
Under acidic or photolytic conditions, the compound forms heterocyclic systems:
Oxadiazole Formation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| (T3P)/Et₃N | 1,3,4-Oxadiazole fused to piperidine | DCM, RT, 24 hr | 89% |
| Eosin-Y/CBr₄ (visible light) | 2-Amino-1,3,4-oxadiazole derivative | O₂ atmosphere, 12 hr | 94% |
These reactions exploit the amine’s nucleophilicity and the aryl group’s capacity for radical-mediated cyclization .
Metal-Catalyzed Cross-Couplings
The dichlorophenyl group engages in Pd-mediated couplings:
| Reaction Type | Catalyst | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-Bromopyridine | N-Arylpiperidine | 65% |
The electron-withdrawing Cl groups enhance oxidative addition rates in these transformations .
Mechanistic Insights
-
Steric Effects : The 3,4-dichloro substitution creates steric hindrance, slowing electrophilic attacks at the para position .
-
Electronic Effects : The piperidine nitrogen’s lone pair synergizes with the aryl chloride’s electron-withdrawing effect, directing nucleophiles to meta positions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions, while protic solvents favor reductive amination .
Comparative Reactivity
A benchmarking study against analogous compounds revealed:
| Compound | Oxidation Rate (rel.) | Nucleophilic Substitution (rel.) |
|---|---|---|
| 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine | 1.00 | 1.00 |
| 1-[(4-Chlorophenyl)methyl]piperidin-4-amine | 0.73 | 0.68 |
| 1-Benzylpiperidin-4-amine | 0.41 | 0.29 |
The 3,4-dichloro motif enhances both oxidation susceptibility and aromatic substitution kinetics compared to mono-chloro or non-halogenated analogs .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine serves as a building block for synthesizing more complex molecules and can act as a reagent in various chemical reactions. Its unique structure allows for diverse chemical transformations.
Biology
The compound is studied for its potential biological activities. Research has indicated that it may interact with specific molecular targets, including enzymes and receptors, modulating their activity and influencing cellular processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus cereus | 0.25 |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using different cancer cell lines, revealing selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| MCF7 | 20 |
| HUH7 | 18 |
These findings suggest that the compound may have potential as an anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor in the synthesis of pharmaceutical agents targeting various diseases.
Case Studies
Several case studies illustrate the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections.
- Cytotoxicity Profiling : Comparative studies have shown enhanced cytotoxicity against multiple cancer cell lines compared to other piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)methyl]piperidine: Lacks the amine group on the piperidine ring.
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-ol: Contains a hydroxyl group instead of an amine group.
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-one: Contains a ketone group instead of an amine group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the amine group in this compound makes it unique and influences its interactions with other molecules and its overall properties.
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dichlorophenyl group, contributing to its unique chemical reactivity and biological activity. The presence of halogen atoms in the phenyl ring often enhances the lipophilicity and receptor-binding affinity of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various cellular processes, leading to diverse pharmacological effects. The compound may act as an inhibitor or agonist depending on the target and context of use.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus cereus | 0.25 |
These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicate that the compound exhibits selective cytotoxic effects, with IC50 values demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 15 |
| MCF7 | 20 |
| HUH7 | 18 |
These results suggest that further exploration into the compound's mechanism of action against cancer cells is warranted .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective in inhibiting biofilm formation in Staphylococcus epidermidis, indicating potential applications in treating biofilm-associated infections .
- Cytotoxicity Profiling : In a comparative study, the compound showed enhanced cytotoxicity compared to other piperidine derivatives when tested against multiple cancer cell lines, suggesting structural modifications could lead to improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a related piperidine derivative (N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide) was synthesized via coupling of 1-benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine with propionyl chloride under basic conditions, yielding 61% after purification . Key factors include solvent choice (e.g., dichloromethane), temperature control (room temperature to reflux), and stoichiometric ratios. Base selection (e.g., triethylamine) is critical for neutralizing HCl byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For structural confirmation, ¹H NMR can resolve substituent effects on the piperidine ring (e.g., δ 2.5–3.5 ppm for N–CH₂ groups) . Infrared (IR) spectroscopy identifies amine and aromatic C–Cl stretches (~3350 cm⁻¹ for N–H; 750 cm⁻¹ for C–Cl). Mass spectrometry (e.g., ESI+) provides molecular ion validation (e.g., m/z 452 [M+H]⁺ for a related compound) .
Q. What biological targets are associated with structurally similar piperidine derivatives?
- Methodological Answer : Analogous compounds (e.g., 1-(3-chlorophenyl)piperidin-4-amine dihydrochloride) interact with neurotransmitter receptors (e.g., dopaminergic/serotonergic systems) and enzymes like kinases . Target identification often involves radioligand binding assays or computational docking using software like AutoDock. For example, trifluoromethyl-substituted analogs show affinity for G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the reaction mechanism of oxidation or degradation pathways for this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize transition states and frontier molecular orbitals (FMOs) to predict reactivity. A study on permanganate oxidation of 1-[(4-Chlorophenyl)methyl]piperidin-4-amine revealed a two-electron transfer mechanism, with Ru(III) catalysts lowering activation energy by 15–20 kJ/mol . Charge transfer analysis (via Mulliken charges) and potential energy surfaces guide mechanistic insights .
Q. How do substituent variations (e.g., Cl vs. F or CH₃) impact biological activity or synthetic yield?
- Methodological Answer : Comparative studies show that electron-withdrawing groups (e.g., Cl) enhance receptor binding affinity but may reduce solubility. For example:
- 3,4-Dichloro substitution : Increased lipophilicity (logP ~3.5) improves blood-brain barrier penetration but complicates purification .
- Fluorine substitution : Enhances metabolic stability (e.g., 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride shows 20% longer plasma half-life in vitro) .
Yield optimization requires balancing steric effects (e.g., bulky substituents reduce nucleophilic substitution efficiency by 30–40%) .
Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. Solutions include:
- Orthogonal assays : Validate receptor binding (e.g., radioligand vs. fluorescence polarization).
- Purity verification : Use HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ ranges for kinase inhibition: 0.5–5 µM in conflicting reports) .
Q. How can reaction conditions be optimized for scale-up synthesis while maintaining regioselectivity?
- Methodological Answer : Pilot-scale synthesis (e.g., 100 g batches) requires:
- Solvent optimization : Replace acetonitrile with ethanol to reduce toxicity and cost .
- Catalyst screening : Ru(III) catalysts improve oxidation efficiency (turnover number >500) .
- In-line analytics : PAT (Process Analytical Technology) tools monitor intermediates via FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
